molecular formula C64H42 B12564903 9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene CAS No. 312497-12-4

9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene

Cat. No.: B12564903
CAS No.: 312497-12-4
M. Wt: 811.0 g/mol
InChI Key: LBGSTYYIGHJJLH-UHFFFAOYSA-N
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Description

9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene is a complex organic compound belonging to the class of anthracene-based derivatives. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene typically involves Suzuki or Sonogashira cross-coupling reactions. These reactions are performed under controlled conditions to ensure high yields and purity. The process involves the coupling of anthracene derivatives with phenyl-substituted intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives .

Scientific Research Applications

9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in optoelectronic applications. Its interactions with biological molecules can lead to various cellular responses, including apoptosis and inhibition of microbial growth .

Properties

CAS No.

312497-12-4

Molecular Formula

C64H42

Molecular Weight

811.0 g/mol

IUPAC Name

9-[2-(4-phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene

InChI

InChI=1S/C64H42/c1-3-19-43(20-4-1)45-35-39-47(40-36-45)49-23-7-9-25-51(49)61-53-27-11-15-31-57(53)63(58-32-16-12-28-54(58)61)64-59-33-17-13-29-55(59)62(56-30-14-18-34-60(56)64)52-26-10-8-24-50(52)48-41-37-46(38-42-48)44-21-5-2-6-22-44/h1-42H

InChI Key

LBGSTYYIGHJJLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=CC=CC=C1C1=CC=C(C=C1)C1=CC=CC=C1

Origin of Product

United States

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